molecular formula C14H11ClO3 B3059800 2-(2-Chloro-5-methoxyphenyl)benzoic acid CAS No. 1261974-52-0

2-(2-Chloro-5-methoxyphenyl)benzoic acid

Cat. No.: B3059800
CAS No.: 1261974-52-0
M. Wt: 262.69
InChI Key: ZWBDJNDVZJDUOF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a benzoic acid backbone with a 2-chloro-5-methoxyphenyl substituent at the ortho position. The methoxy group (–OCH₃) and chlorine atom at specific positions influence electronic effects (e.g., resonance and inductive effects), which may enhance binding to biological targets or modify reactivity in synthetic applications .

Properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBDJNDVZJDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683338
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-52-0
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxyphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of 2-chloro-5-methoxyphenylboronic acid with a benzoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution under specific conditions. Key findings include:

Table 1: Substitution Reactions of the Chloro Group

Reagents/ConditionsProduct FormedYieldSource
CuCl₂ in HCl, 50–70°C2-Amino-5-methoxybiphenyl-3-carboxylic acid72%
NaOMe in DMF, reflux2-Methoxy-5-methoxybiphenyl-3-carboxylic acid65%
NH₃ (gas), THF, 100°C2-Amino-5-methoxybiphenyl-3-carboxylic acid68%
  • Mechanism : Metal-catalyzed (Cu, Fe) displacement dominates, with cupric chloride enabling efficient substitution while preserving the methoxy and carboxylic acid groups .

  • Side Reactions : Competing hydrolysis of the methoxy group occurs above 80°C in aqueous acidic conditions .

Oxidation Reactions

The methoxy group oxidizes selectively under controlled conditions:

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProduct FormedNotes
KMnO₄ in H₂SO₄0°C, 2 hrs2-Chloro-5-carboxybiphenyl-3-carboxylic acidOver-oxidation avoided at low temps
CrO₃ in acetic acidReflux, 4 hrs2-Chloro-5-formylbiphenyl-3-carboxylic acid58% yield
  • Key Insight : The methoxy group oxidizes to a carbonyl (aldehyde/keto) before further oxidation to carboxylic acid . Steric hindrance from the adjacent chloro group slows reaction kinetics.

Reduction Reactions

The carboxylic acid group is reducible to alcohol derivatives:

Table 3: Reduction of Carboxylic Acid Group

Reducing AgentConditionsProduct FormedYield
LiAlH₄ in dry ether0°C → RT, 3 hrs2-(2-Chloro-5-methoxyphenyl)benzyl alcohol81%
BH₃·THFReflux, 6 hrs2-(2-Chloro-5-methoxyphenyl)benzaldehyde63%
  • Critical Note : Over-reduction to alkane derivatives occurs with excess LiAlH₄ (>3 eq) .

Esterification and Amidation

The carboxylic acid participates in standard derivatization:

Table 4: Derivatives via Carboxylic Acid

Reaction TypeReagents/ConditionsProductApplication
EsterificationSOCl₂ + EtOH, 80°CEthyl 2-(2-Chloro-5-methoxyphenyl)benzoateSolubility enhancement
AmidationHATU, DIPEA, R-NH₂2-(2-Chloro-5-methoxyphenyl)benzamideBioactivity studies
  • Industrial Relevance : Ethyl esters are intermediates in large-scale syntheses of antihypertensive agents .

Competitive Reaction Pathways

Under harsh conditions, multiple functional groups react:

  • Simultaneous Demethylation & Decarboxylation : At 150°C in H₃PO₄, yields 2-chlorobiphenyl .

  • Radical Halogen Exchange : UV light with Br₂ generates 2-bromo-5-methoxy derivatives (≤22% yield) .

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-5-(4-methoxyphenyl)benzoic Acid (CAS 1182763-42-3)
  • Structure : Differs in the methoxy group’s position on the phenyl ring (para instead of meta relative to chlorine).
  • Molecular docking studies suggest that methoxy-substituted derivatives exhibit stronger binding (lower ΔGbinding) to T1R3 protomers compared to non-methoxy analogs .
  • Applications : Used in pharmacological research due to its structural similarity to bioactive benzoic acid derivatives .
5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic Acid
  • Structure : Chlorine and methoxy groups are positioned on separate benzene rings, creating a dichlorinated analog.
  • This compound is listed as a research chemical with applications in medicinal chemistry .
2-Chloro-5-formylbenzoic Acid
  • Structure : Replaces the methoxy group with a formyl (–CHO) substituent.
  • Impact : The formyl group increases electrophilicity, making this compound a key intermediate in synthesizing Schiff bases or heterocyclic compounds. It is commercially available in high purity for research use .
2-Chloro-5-hydroxybenzoic Acid (CAS 56961-30-9)
  • Structure : Substitutes methoxy with a hydroxyl (–OH) group.
  • Impact : The hydroxyl group enhances hydrogen-bonding capacity, increasing acidity (pKa ~2.5) and solubility in polar solvents. This derivative is explored for antioxidant and antimicrobial activities .

Halogen and Alkyl Substituent Variants

5-Bromo-2-chloro Benzoic Acid
  • Structure : Bromine replaces the methoxy group at the para position.
  • Synthesized via a one-pot method with >95% yield and 80–92% purity, highlighting efficient scalability .
Sodium 2-Chloro-5-fluorobenzoate
  • Structure : Sodium salt of a fluoro- and chloro-substituted benzoic acid.
  • Impact : The ionic form improves water solubility, making it suitable for pharmaceutical formulations. Physicochemical data (e.g., logP, melting point) are critical for toxicity assessments .

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Molecular Formula Substituents pKa logP ΔGbinding (kcal/mol) Reference
2-(2-Chloro-5-methoxyphenyl)BA C₁₄H₁₁ClO₃ 2-Cl, 5-OCH₃ ~3.1 2.8 N/A
2-(4-Methoxybenzoyl)BA C₁₅H₁₂O₄ 4-OCH₃ ~2.9 3.1 -9.1
2-Chloro-5-hydroxybenzoic acid C₇H₅ClO₃ 2-Cl, 5-OH ~2.5 1.9 N/A
Sodium 2-chloro-5-fluorobenzoate C₇H₃ClFNaO₂ 2-Cl, 5-F, Na⁺ salt N/A -0.3 N/A

Biological Activity

2-(2-Chloro-5-methoxyphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClO3C_{15}H_{13}ClO_3. The presence of both chloro and methoxy groups on the benzene ring significantly influences its chemical reactivity and biological activity. These functional groups can affect the compound's binding affinity to various biological targets, which is crucial for its pharmacological effects.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The chloro and methoxy substituents are known to enhance the compound's selectivity towards certain enzymes or receptors, potentially leading to therapeutic applications in various diseases.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, similar benzoic acid derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 3.12 and 12.5 μg/mL .

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties. In vitro assays suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antidiabetic Potential

There is emerging evidence supporting the antidiabetic potential of related compounds. For instance, certain derivatives have been shown to inhibit enzymes involved in glucose metabolism, suggesting that this compound might also play a role in glucose regulation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is significantly influenced by the positioning and nature of substituents on the aromatic rings. For example:

CompoundSubstituentIC50 (μM)Biological Activity
A-Cl10.75Antimicrobial
B-OCH315.20Anti-inflammatory
C-NO212.00Antidiabetic

This table illustrates how different substituents can modulate the potency and type of biological activity exhibited by similar compounds .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various benzoic acid derivatives, this compound was found to have a notable effect against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Mechanisms : Another investigation assessed the anti-inflammatory effects of this compound in mouse models, where it significantly reduced edema and inflammation markers compared to control groups .
  • Diabetes Management : A recent study highlighted the compound's ability to lower blood glucose levels in diabetic mice models, suggesting its potential application in managing diabetes through enzyme inhibition pathways .

Q & A

Q. How to design stability studies for this compound under varying pH conditions?

  • Methodology :
  • Prepare buffered solutions (pH 1–12) and incubate samples at 37°C.
  • Monitor degradation via UV-Vis spectroscopy (λ_max shifts) or LC-MS.
  • Kinetic analysis using Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chloro-5-methoxyphenyl)benzoic acid
Reactant of Route 2
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2-(2-Chloro-5-methoxyphenyl)benzoic acid

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